molecular formula C12H20ClN5 B12217993 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12217993
M. Wt: 269.77 g/mol
InChI Key: IMAVCDJSGSYVGX-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of two pyrazole rings, one with a methyl group and the other with a propyl group, connected via a methanamine linkage.

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole and 1-propyl-1H-pyrazole.

    Formation of Methanamine Linkage: The two pyrazole derivatives are then linked via a methanamine group. This step often involves the use of formaldehyde and a reducing agent to form the methanamine bridge.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity of the final product.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with a single methyl group.

    1-propyl-1H-pyrazole: Another pyrazole derivative with a single propyl group.

    1-(1-methyl-1H-pyrazol-3-yl)methanamine: A compound with a similar structure but lacking the propyl group.

The uniqueness of this compound lies in its dual pyrazole structure and the specific functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-5-17-10-11(8-14-17)7-13-9-12-4-6-16(2)15-12;/h4,6,8,10,13H,3,5,7,9H2,1-2H3;1H

InChI Key

IMAVCDJSGSYVGX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

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